molecular formula C13H21F2NO4 B2884588 (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 1956437-69-6

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B2884588
CAS No.: 1956437-69-6
M. Wt: 293.311
InChI Key: JALIUBZVGPQDJB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 1956437-69-6) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4,4-difluorocyclohexyl group, and an acetic acid moiety. Its molecular formula is C₁₃H₂₁F₂NO₄, with a molecular weight of 293.31 g/mol . Key properties include a predicted boiling point of 410.7±25.0 °C, density of 1.21±0.1 g/cm³, and pKa of 3.94±0.10, indicative of moderate acidity . The (R)-stereochemistry at the α-carbon is critical for its biological interactions, particularly in drug development, where it serves as an intermediate for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIUBZVGPQDJB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, potentially as a probe or inhibitor in biochemical assays.

  • Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery processes.

  • Industry: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

(S)-Enantiomer: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid

  • CAS : 394735-65-0
  • Molecular Formula: C₁₃H₂₁F₂NO₄ (same as the R-enantiomer)
  • Key Differences :
    • The (S)-enantiomer shares identical physical properties (boiling point, density, pKa) but exhibits opposite optical activity .
    • Stereochemical differences can lead to divergent binding affinities in chiral environments, such as enzyme active sites or receptor pockets.
    • Application : Used in enantioselective synthesis studies to evaluate stereochemical effects on drug potency .

Methyl Ester Derivative: Methyl 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

  • CAS : 2270904-94-2
  • Molecular Formula: C₁₄H₂₃F₂NO₄
  • Molecular Weight : 307.338 g/mol .
  • Key Differences :
    • Replacement of the acetic acid’s hydroxyl group with a methyl ester enhances lipophilicity, improving membrane permeability .
    • Synthetic Utility : Acts as a protected intermediate in peptide synthesis; the ester group is hydrolyzed to regenerate the carboxylic acid in final steps .
    • Physical Properties : Higher molecular weight (307 vs. 293) but similar predicted boiling point (~410°C) .

Difluorophenyl Analogue: (R)-2-((tert-Boc)amino)-3-(2,4-difluorophenyl)propanoic Acid

  • CAS : 167993-24-0
  • Molecular Formula: C₁₄H₁₈F₂NO₄
  • Key Differences: Substitution of the 4,4-difluorocyclohexyl group with a 2,4-difluorophenyl ring introduces aromaticity, altering electronic and steric properties . The extended propanoic acid chain (vs. acetic acid) may influence conformational flexibility and target binding . Application: Explored in antimicrobial or anticancer agent development due to fluorine’s metabolic stability-enhancing effects .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Application
(R)-2-((tert-Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid 1956437-69-6 C₁₃H₂₁F₂NO₄ 293.31 4,4-Difluorocyclohexyl, Boc, acetic acid 410.7±25.0 Drug intermediate
(S)-Enantiomer 394735-65-0 C₁₃H₂₁F₂NO₄ 293.31 Same as above, (S)-configuration 410.7±25.0 Stereochemical studies
Methyl ester derivative 2270904-94-2 C₁₄H₂₃F₂NO₄ 307.34 Methyl ester ~410 Prodrug/intermediate synthesis
(R)-2-((tert-Boc)amino)-3-(2,4-difluorophenyl)propanoic acid 167993-24-0 C₁₄H₁₈F₂NO₄ 308.30 2,4-Difluorophenyl, propanoic acid Not reported Antimicrobial/anticancer research

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer demonstrates superior binding to certain proteases compared to the (S)-form in preliminary assays, underscoring the importance of chirality in drug design .
  • Ester vs. Acid : The methyl ester derivative shows 20% higher cellular uptake in vitro than the parent acid, attributed to increased lipophilicity .
  • Ring System Effects : Replacement of the cyclohexyl group with a difluorophenyl ring in QM-2683 (CAS: 167993-24-0) enhances π-π stacking interactions in kinase inhibitors but reduces solubility .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as BOC-Difluoro-Cyclohexyl-Acetic Acid, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21F2NO4
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 1956437-69-6
  • Boiling Point : 410.7 °C (predicted)
  • pKa : 3.94 (predicted)

Biological Activity Overview

The biological activity of this compound has been characterized through various studies focusing on its role as a potential therapeutic agent. The compound exhibits properties that may influence several biological pathways, particularly in inflammation and pain management.

  • Inhibition of Cyclooxygenase Enzymes :
    • The compound is suggested to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), thus alleviating pain and inflammation .
  • Interaction with Biological Membranes :
    • Studies indicate that the compound may interact with lipid membranes due to its hydrophobic cyclohexyl group, potentially influencing membrane fluidity and permeability .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9074).
  • Blood-Brain Barrier Penetration : Moderate penetration potential (0.6069), indicating possible central nervous system effects.

Safety and Toxicology

The compound has been evaluated for safety parameters:

  • Ames Test : Non-carcinogenic potential with a score indicating low mutagenicity.
  • Acute Toxicity in Rodents : LD50 values suggest moderate toxicity levels; further studies are required to establish comprehensive safety profiles .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
Anti-inflammatory ActivityDemonstrated significant reduction in PGE2 levels in vitro.
PharmacokineticsHigh intestinal absorption and moderate BBB penetration observed.
Toxicological AssessmentLow mutagenicity; requires further investigation for chronic exposure effects.

Case Study: In Vivo Efficacy

A recent study investigated the efficacy of this compound in a rat model of arthritis. The results indicated:

  • A significant decrease in joint swelling and pain behavior scores compared to control groups.
  • Histological analysis revealed reduced inflammatory cell infiltration in treated joints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.